

# Benzeneethanamine, 4-amino-N-methyl- physical and chemical properties

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## Compound of Interest

Compound Name: 4-[2-(Methylamino)ethyl]aniline

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## An In-Depth Technical Guide to Benzeneethanamine, 4-amino-N-methyl-

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Benzeneethanamine, 4-amino-N-methyl-, also known as 4-amino-N-methylphenethylamine, is a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmacology. Its structural similarity to endogenous trace amines and other psychoactive compounds makes it a valuable molecule for research into neurotransmitter systems. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and potential applications, with a focus on providing a technical resource for professionals in drug development and scientific research. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogues to provide a comparative context, with clear delineations to ensure scientific integrity.

## Chemical Identity and Structure

Benzeneethanamine, 4-amino-N-methyl- is a phenethylamine derivative characterized by an amino group at the para-position of the benzene ring and a methyl group on the nitrogen of the ethylamine side chain.

- IUPAC Name: 4-(2-(methylamino)ethyl)aniline
- Synonyms: 4-Amino-N-methylphenethylamine, **4-[2-(Methylamino)ethyl]aniline**
- CAS Number: 32868-32-9
- Molecular Formula: C<sub>9</sub>H<sub>14</sub>N<sub>2</sub>
- Molecular Weight: 150.22 g/mol

Chemical Structure:

Caption: Chemical structure of Benzeneethanamine, 4-amino-N-methyl-.

## Physical and Chemical Properties

Experimental data for the physical and chemical properties of Benzeneethanamine, 4-amino-N-methyl- are not extensively reported in the literature. Therefore, a comparative analysis with its close structural analogues, N-methylphenethylamine (NMPEA) and 4-methylphenethylamine (4-MPEA), is provided to offer estimated properties.

Table 1: Comparison of Physical Properties

Property	Benzeneethanamin e, 4-amino-N- methyl-	N- methylphenethyla mine (NMPEA)	4- methylphenethyla mine (4-MPEA)
CAS Number	32868-32-9	589-08-2	3261-62-9
Appearance	Not reported	Colorless liquid <sup>[1]</sup>	Clear colorless to light yellow liquid
Boiling Point	Not reported	203 °C	214 °C
Melting Point	Not reported	Not applicable (liquid at room temp.)	116°C (estimate)
Density	Not reported	0.93 g/mL at 25 °C <sup>[2]</sup>	0.93 g/mL
pKa	Not reported	10.14 <sup>[1]</sup>	10.02 (Predicted)
Solubility	Not reported	Slightly soluble in water <sup>[3]</sup>	Soluble in Chloroform, Methanol (Slightly)

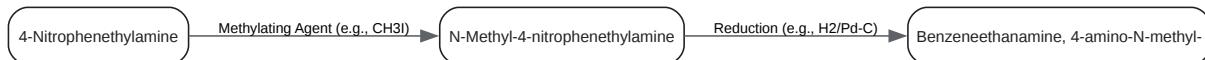
Note: The properties of the analogues suggest that Benzeneethanamine, 4-amino-N-methyl- is likely a liquid or a low-melting solid at room temperature, with a basic character due to its amino groups.

## Synthesis and Reactivity

While a specific, detailed synthesis protocol for Benzeneethanamine, 4-amino-N-methyl- is not readily available in published literature, its synthesis can be inferred from general methods for preparing substituted phenethylamines. A plausible synthetic route would involve the reductive amination of a corresponding phenylacetaldehyde or the reduction of a corresponding nitrile.

### Proposed Synthetic Pathway:

A potential synthesis could start from 4-nitrophenethylamine, which would undergo N-methylation followed by the reduction of the nitro group to an amine.



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Caption: A proposed synthetic pathway for Benzeneethanamine, 4-amino-N-methyl-.

Reactivity:

The chemical reactivity of Benzeneethanamine, 4-amino-N-methyl- is dictated by its two primary functional groups: the aromatic primary amine and the aliphatic secondary amine.

- Basicity: Both amino groups are basic and will react with acids to form ammonium salts. The aliphatic secondary amine is expected to be more basic than the aromatic primary amine.
- N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation or acylation reactions.[\[4\]](#)
- Aromatic Ring Substitution: The primary amino group is an activating group, directing electrophilic aromatic substitution to the ortho positions.

## Potential Applications and Biological Activity

Substituted phenethylamines are a well-established class of compounds with a wide range of pharmacological activities, primarily due to their interaction with monoamine neurotransmitter systems.[\[5\]](#)

Research Applications:

- Medicinal Chemistry: As a structural analogue of known neuromodulators, this compound is a valuable tool for probing the structure-activity relationships of receptors and transporters in the central nervous system.[\[2\]](#)
- Pharmacological Research: It can be used to investigate the pharmacology of trace amine-associated receptors (TAARs), particularly TAAR1, which is a known target for phenethylamine derivatives.[\[6\]](#) Agonism at TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin systems.[\[7\]](#)

Biological Activity Context from Analogues:

- N-methylphenethylamine (NMPEA): Acts as a neuromodulator and is an agonist for the human trace amine-associated receptor 1 (hTAAR1).<sup>[8]</sup> It can influence mood and behavior.  
<sup>[8]</sup>
- 4-methylphenethylamine (4-MPEA): Also an agonist of human TAAR1 and has been shown to enhance wakefulness and cognitive performance in research models.<sup>[4]</sup>

Given these activities in closely related molecules, it is plausible that Benzeneethanamine, 4-amino-N-methyl- also exhibits activity at TAAR1 and could modulate monoaminergic neurotransmission. The presence of the 4-amino group may significantly alter its binding affinity and functional activity compared to its analogues.

## Toxicology and Safety

No specific toxicological data for Benzeneethanamine, 4-amino-N-methyl- (CAS 32868-32-9) is currently available. However, based on the data for its analogues and general principles of amine toxicity, a precautionary approach to handling is warranted.

Inferred Hazards from Analogues:

- N-methylphenethylamine (NMPEA): Classified as harmful if swallowed and causes serious eye damage.<sup>[9]</sup> The oral LD50 in mice is reported as 685 mg/kg.<sup>[1]</sup>
- 4-methylphenethylamine (4-MPEA): GHS classifications indicate it causes skin irritation, serious eye irritation, and may cause respiratory irritation.<sup>[10]</sup>

General Handling Precautions:

Due to the inferred hazards, the following personal protective equipment (PPE) and handling procedures are recommended:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

#### Experimental Protocol: General Handling and Storage

- Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
- Dispensing: For weighing and preparing solutions, conduct all operations within a chemical fume hood.
- Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
- Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

Benzeneethanamine, 4-amino-N-methyl- is a phenethylamine derivative with significant potential for research in neuropharmacology and medicinal chemistry. While specific experimental data for this compound is limited, a comprehensive understanding of its likely properties and biological activity can be inferred from its structural analogues. This guide provides a foundational technical overview to aid researchers and drug development professionals in their work with this and related compounds. Further experimental characterization of its physical, chemical, and toxicological properties is highly encouraged to fully elucidate its scientific potential.

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